molecular formula C17H14ClN3O2S B2866348 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide CAS No. 179232-95-2

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

Cat. No.: B2866348
CAS No.: 179232-95-2
M. Wt: 359.83
InChI Key: OMWBRMCCSKMHMV-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide (Molecular Formula: C18H16ClN3O2S, Molecular Weight: 373.86 g/mol) is a synthetic small molecule featuring the 1,3,4-thiadiazole scaffold, a structure recognized for its significant potential in medicinal chemistry . The strong aromaticity of the 1,3,4-thiadiazole ring and the presence of the =N-C-S- moiety contribute to the compound's in vivo stability and are associated with a broad spectrum of biological activities . This derivative is of particular interest in antimicrobial research, as the 2-amino-1,3,4-thiadiazole core has been identified as a promising scaffold for developing novel anti-bacterial and anti-fungal agents, with some derivatives demonstrating activity higher than standard drugs . Furthermore, the 1,3,4-thiadiazole scaffold is known to exhibit activity in central nervous system (CNS) research, including anticonvulsant applications . The mesoionic nature of the 1,3,4-thiadiazole ring enables strong interactions with biomolecules like proteins and DNA and contributes to good cell permeability, making it a valuable template for designing bioactive compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-2-23-14-6-4-3-5-13(14)15(22)19-17-21-20-16(24-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWBRMCCSKMHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The bioactivity of 1,3,4-thiadiazole derivatives is highly dependent on substituent patterns. Below is a comparison of key analogues:

Compound Name Substituents (Thiadiazole Positions) Key Functional Groups Bioactivity
Target Compound 5: 4-Chlorophenyl; 2: 2-ethoxybenzamide Ethoxy, Chlorophenyl, Amide Not explicitly reported (inferred)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 5: 4-Methylphenyl; 2: Chlorobenzylideneamine Imine, Methylphenyl Insecticidal, fungicidal
N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide 5: (4-Chlorophenoxy)methyl; 2: 4-nitrobenzamide Nitro, Chlorophenoxy Not reported; nitro may enhance reactivity
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 5: 2-Methoxyphenyl; 2: 2-methoxybenzamide Methoxy (×2) Fungicidal
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 5: 4-Chlorobenzyl; 2: Butanamide with phenoxy Chlorobenzyl, Phenoxy, Aliphatic chain Not reported; phenoxy may modulate solubility

Key Observations :

  • Lipophilicity : The ethoxy group in the target compound offers higher lipophilicity compared to methoxy derivatives (e.g., ), which may improve bioavailability.
  • Steric Effects : Bulky substituents like the butanamide chain in may hinder binding to certain enzymes compared to the smaller benzamide groups.

Physicochemical Properties

Comparative physicochemical data (experimental or predicted):

Compound pKa (Predicted) Density (g/cm³) Solubility (Inference)
Target Compound ~8.3 (amide proton) ~1.4 (predicted) Moderate (ethoxy enhances lipophilicity)
N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 8.29 ± 0.50 1.427 ± 0.06 Low (polar pyrrolidone moiety)
N-[5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide ~7.5 (nitro group) Not reported Poor (nitro reduces solubility)

Key Trends :

  • pKa : The amide proton in the target compound (predicted pKa ~8.3) is less acidic than nitro-substituted analogues (pKa ~7.5) due to the electron-donating ethoxy group.
  • Solubility : Aliphatic chains (e.g., ) or polar groups (e.g., pyrrolidone in ) modulate solubility, whereas nitro or chlorophenyl groups reduce it.

Preparation Methods

Cyclocondensation for Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of 4-chlorophenyl thiosemicarbazide with carboxylic acid derivatives. A representative protocol involves reacting 4-chlorophenyl thiosemicarbazide with 2-ethoxybenzoic acid in the presence of phosphoryl chloride (POCl₃) as a dehydrating agent. The reaction proceeds under reflux in anhydrous dichloromethane for 6–8 hours, yielding 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine as the intermediate.

Key Reaction Parameters

  • Catalyst : Phosphoryl chloride (2.5 equiv)
  • Temperature : 40–45°C
  • Yield : 68–72%

Amidation with 2-Ethoxybenzoyl Chloride

The intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine undergoes amidation with 2-ethoxybenzoyl chloride. This step is typically conducted in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base to scavenge HCl. The reaction mixture is stirred at room temperature for 12 hours, followed by precipitation in ice-cold water.

Optimization Insights

  • Solvent : THF > acetonitrile (yield improvement of 15%)
  • Stoichiometry : 1:1.2 molar ratio (amine:acyl chloride)
  • Purity : >95% after recrystallization (ethanol/water)

Advanced Methodologies and Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated that irradiating the cyclocondensation step at 100 W for 10 minutes increased yield to 85% while maintaining selectivity. This method minimizes side products like N-acetylated byproducts.

Polymer-Supported Catalysis

Polystyrene-supported triethylamine (PS-TEA) enhances amidation efficiency by facilitating easy catalyst recovery. Using PS-TEA in THF at 50°C achieves 89% yield, compared to 78% with conventional Et₃N.

Comparative Analysis of Synthetic Strategies

The table below evaluates three preparation methods based on yield, purity, and scalability:

Method Conditions Yield (%) Purity (%) Scalability
Conventional Thermal POCl₃, reflux, 8h 72 93 Moderate
Microwave-Assisted 100 W, 10 min 85 97 High
Polymer-Catalyzed PS-TEA, THF, 50°C 89 96 High

Findings : Microwave and polymer-supported methods outperform conventional approaches in yield and scalability, making them preferable for industrial applications.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.89–7.32 (m, 8H, aromatic-H), 4.12 (q, 2H, OCH₂CH₃), 1.41 (t, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed >98% purity for microwave-synthesized batches, with a retention time of 6.8 minutes.

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